molecular formula C46H54Na2O8 B12759776 Ursa-9(11),12-diene-3,28-diol, bis(hydrogen 1,2-benzendicarboxylate), disodium salt, (3-beta)- CAS No. 146029-91-6

Ursa-9(11),12-diene-3,28-diol, bis(hydrogen 1,2-benzendicarboxylate), disodium salt, (3-beta)-

Cat. No.: B12759776
CAS No.: 146029-91-6
M. Wt: 780.9 g/mol
InChI Key: GJARYLQSCIDVEF-PPHBCKGOSA-L
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Description

Ursa-9(11),12-diene-3,28-diol, bis(hydrogen 1,2-benzendicarboxylate), disodium salt, (3-beta)- is a complex organic compound with a unique structure. It is characterized by the presence of multiple functional groups, including diene, diol, and carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ursa-9(11),12-diene-3,28-diol, bis(hydrogen 1,2-benzendicarboxylate), disodium salt, (3-beta)- involves multiple steps. One effective method involves the use of glycyrrhetic acid as a starting material. The process includes treating the substrate with a molar excess of sodium borohydride (NaBH4) in tetrahydrofuran (THF) and water, followed by dehydration of the intermediate epimeric mixture using concentrated hydrochloric acid (HCl) in THF . Another method involves the sequential treatment of the starting material with di-isobutylaluminum hydride (DIBAH) in dichloromethane (CH2Cl2) and water to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent composition, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Ursa-9(11),12-diene-3,28-diol, bis(hydrogen 1,2-benzendicarboxylate), disodium salt, (3-beta)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of Ursa-9(11),12-diene-3,28-diol, bis(hydrogen 1,2-benzendicarboxylate), disodium salt, (3-beta)- involves its interaction with specific molecular targets and pathways. The compound can modulate various cellular processes by binding to receptors or enzymes, thereby influencing their activity. This can lead to changes in gene expression, protein function, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ursa-9(11),12-diene-3,28-diol, bis(hydrogen 1,2-benzendicarboxylate), disodium salt, (3-beta)- is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its ability to undergo various chemical reactions and its biological activities make it a valuable compound for further study and development .

Properties

CAS No.

146029-91-6

Molecular Formula

C46H54Na2O8

Molecular Weight

780.9 g/mol

IUPAC Name

disodium;2-[[(1S,2R,4aS,6aR,6bS,8aR,10S,12aS,14bS)-10-(2-carboxylatobenzoyl)oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-4a-yl]methoxycarbonyl]benzoate

InChI

InChI=1S/C46H56O8.2Na/c1-27-18-23-46(26-53-40(51)31-14-10-8-12-29(31)38(47)48)25-24-44(6)33(37(46)28(27)2)16-17-35-43(5)21-20-36(42(3,4)34(43)19-22-45(35,44)7)54-41(52)32-15-11-9-13-30(32)39(49)50;;/h8-17,27-28,34,36-37H,18-26H2,1-7H3,(H,47,48)(H,49,50);;/q;2*+1/p-2/t27-,28+,34+,36+,37+,43+,44-,45-,46-;;/m1../s1

InChI Key

GJARYLQSCIDVEF-PPHBCKGOSA-L

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC=C4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C6=CC=CC=C6C(=O)[O-])C)C)[C@@H]2[C@H]1C)C)COC(=O)C7=CC=CC=C7C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC1CCC2(CCC3(C(=CC=C4C3(CCC5C4(CCC(C5(C)C)OC(=O)C6=CC=CC=C6C(=O)[O-])C)C)C2C1C)C)COC(=O)C7=CC=CC=C7C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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